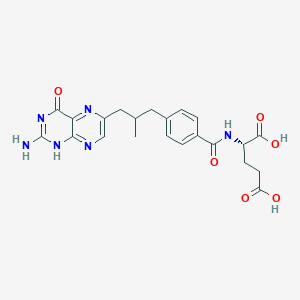

10-Methyl-11-deazahomofolic acid

Description

Properties

CAS No. |

119770-55-7 |

|---|---|

Molecular Formula |

C22H24N6O6 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)-2-methylpropyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H24N6O6/c1-11(9-14-10-24-18-17(25-14)20(32)28-22(23)27-18)8-12-2-4-13(5-3-12)19(31)26-15(21(33)34)6-7-16(29)30/h2-5,10-11,15H,6-9H2,1H3,(H,26,31)(H,29,30)(H,33,34)(H3,23,24,27,28,32)/t11?,15-/m0/s1 |

InChI Key |

WVWNHESCQDVDTC-MHTVFEQDSA-N |

SMILES |

CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)N=C(N3)N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)N=C(N3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Enzymatic Inhibition

The inhibitory activity of 10-methyl-11-deazahomofolic acid derivatives against GARFT varies significantly based on three factors:

Oxidation state (dihydro vs. tetrahydro).

Presence of the 10-methyl group .

Stereochemistry at C6 (6R vs. 6S configurations).

Key Compounds and Activity Data:

Critical Observations:

- 10-Methyl Group Impact: The 10-methyl substitution in tetrahydro forms (5) reduces GARFT inhibition by two orders of magnitude compared to the non-methylated analog (4). However, in the dihydro state (32), the 10-methyl variant retains moderate activity, suggesting oxidation state modulates steric effects .

- Stereochemistry : The 6R configuration in 4 is critical for potency, as the 6S enantiomer (33 ) shows negligible activity. This highlights the importance of chiral centers in folate analog design .

- Enzyme Selectivity: None of the compounds inhibit AICAR formyltransferase, dihydrofolate reductase (DHFR), or thymidylate synthase, indicating specificity for GARFT .

Comparison with Other Folate Analogs

While focuses on 11-deaza derivatives, broader comparisons with classical antifolates reveal distinct mechanisms:

- Methotrexate : Targets DHFR, unlike this compound derivatives, which avoids cross-resistance issues in DHFR-overexpressing cancers .

- Pemetrexed : Inhibits multiple folate-dependent enzymes (e.g., thymidylate synthase), whereas 4 and 32 are selective for GARFT .

- Methylenetetrahydrofolate : A natural folate cofactor (), structurally distinct due to the presence of N10 and absence of deaza modifications.

Research Findings and Clinical Relevance

- Anticancer Activity: Compound 4 demonstrated moderate growth inhibition in MOLT-4 leukemia and MCF-7 breast adenocarcinoma cells, though less potent than methotrexate .

- Antimicrobial Potential: 4 inhibited Lactobacillus casei and Streptococcus faecium, suggesting utility in bacterial infections .

- Substrate Activity : Dihydro derivatives (31 , 32 ) are weak substrates for DHFR (5% activity vs. dihydrofolate), further underscoring their selectivity .

Preparation Methods

Condensation and Nitro Reduction

The initial condensation between 6-chloro-5-nitropyrimidine (22 ) and α-amino ketones (20 or 21 ) proceeds under mildly acidic conditions, typically in ethanol or dioxane at 50–70°C. Subsequent nitro group reduction employs catalytic hydrogenation (Pd/C or Raney Ni) at 0.5–1.0 MPa H₂ pressure, yielding the amine intermediate. Patent data highlight the importance of solvent choice, with ethyl acetate or tetrahydrofuran (THF) preferred for minimizing side reactions.

Cyclization and Methyl Group Introduction

Cyclization to form the pteridine core is facilitated by heating the amine intermediate in acetic acid or dimethylformamide (DMF) at 80–100°C. The 10-methyl variant (30 ) originates from α-amino ketone 21 , where the methyl group is pre-installed in the side chain. Stereochemical control at C6 is achieved via enzymatic reduction using dihydrofolate reductase, though racemic mixtures often necessitate chromatographic separation.

L-Glutamylation

Coupling the pteridine intermediate with diethyl L-glutamate involves mixed carbonic anhydride or DCC (N,N'-dicyclohexylcarbodiimide) methodologies. Patent literature emphasizes the use of trifluoroacetyl protection for the N11 position to prevent undesired side reactions during glutamylation. Deprotection under alkaline conditions (0.1 M NaOH, 25°C) yields the final product with >90% purity after recrystallization.

Catalytic Hydrogenation and Stereochemical Outcomes

Catalytic hydrogenation of 10-methyl-11-deazahomofolic acid (30 ) produces dihydro (32 ) and tetrahydro (5 ) derivatives, critical for evaluating biological activity. Key parameters include:

| Parameter | Dihydro Derivative (32 ) | Tetrahydro Derivative (5 ) |

|---|---|---|

| Catalyst | Pd/C (10% w/w) | PtO₂ |

| Pressure (MPa) | 0.3–0.5 | 0.5–1.0 |

| Temperature (°C) | 25–30 | 40–50 |

| Solvent | Ethyl acetate | Methanol/THF (1:1) |

| Reaction Time (h) | 4–6 | 8–12 |

The 6R configuration in tetrahydro derivatives (4 ) exhibits 100-fold greater inhibitory activity against Lactobacillus casei GAR formyltransferase compared to the 6S epimer (33 ), underscoring the need for stereoselective synthesis.

Comparative Analysis of Analog Preparation

Modifications at the C10 and C11 positions significantly influence enzymatic inhibition profiles:

| Compound | IC₅₀ (L. casei GAR FT) | IC₅₀ (Human MOLT-4 GAR FT) |

|---|---|---|

| 29 (11-deaza) | >2 × 10⁻⁵ M | >1 × 10⁻⁵ M |

| 30 (10-methyl) | >2 × 10⁻⁵ M | >1 × 10⁻⁵ M |

| 4 (6R,S-TH) | 5 × 10⁻⁸ M | >1 × 10⁻⁵ M |

| 32 (10-Me-DH) | 5.5 × 10⁻⁷ M | >1 × 10⁻⁵ M |

Data reveal that tetrahydro derivatives (4 ) exhibit superior potency against bacterial enzymes, while dihydro analogs (32 ) show moderate activity. The lack of inhibition in human cell lines suggests selectivity for microbial targets.

Industrial-Scale Considerations

Patent WO2013168693A1 outlines scalable protocols for related pteridine derivatives, emphasizing:

-

Solvent Systems : Ethanol/water mixtures (70:30 v/v) for high-yield cyclization.

-

Base Selection : Potassium carbonate (pKa 8–12) minimizes side reactions during glutamylation.

-

Purification : Sequential crystallization from acetone/hexane achieves >99% purity for clinical-grade material.

These protocols, though developed for sepiapterin, are adaptable to this compound synthesis with minor adjustments to reaction times and catalyst loading.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 10-methyl-11-deazahomofolic acid, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves reductive alkylation or modifications of the pteridine core. For example, highlights the use of reductive derivatives in evaluating glycinamide ribonucleotide formyltransferase (GARFT) inhibition. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), as outlined in protocols for similar compounds in and . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing methyl groups at the C10 position .

Q. Which enzymatic targets are primarily associated with this compound, and what assay systems are used to study inhibition?

- Methodology : The compound is a GARFT inhibitor, critical in purine biosynthesis. Enzymatic activity is assessed using spectrophotometric assays monitoring NADPH oxidation or direct measurement of formylated products via HPLC. describes in vitro enzyme inhibition studies using recombinant GARFT, with IC₅₀ values calculated from dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.